molecular formula C7H12O4<br>OC(CH3)OCH2CH(CH3)OC(CH3)O<br>C7H12O4 B174932 Propylene glycol diacetate CAS No. 134236-23-0

Propylene glycol diacetate

Cat. No.: B174932
CAS No.: 134236-23-0
M. Wt: 160.17 g/mol
InChI Key: MLHOXUWWKVQEJB-UHFFFAOYSA-N
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Description

Propylene glycol diacetate is a chemical compound with the molecular formula C7H12O4. It is a clear, colorless liquid that is soluble in water and has a fruity odor. This compound is commonly used as a solvent, emulsifier, and solubilizer in various industries, including pharmaceuticals, cosmetics, and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene glycol diacetate is synthesized through the esterification of propylene glycol with acetic anhydride. The reaction is typically carried out in the presence of an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a specific temperature to facilitate the esterification process, resulting in the formation of this compound and water .

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

    Raw Material Preparation: Propylene glycol and acetic anhydride are mixed in a specific molar ratio.

    Reaction Process: The mixture is heated in a reactor with an acidic catalyst. The reaction is monitored for temperature and acidity to ensure optimal conditions.

    Post-Treatment: The reaction mixture is cooled, and an alkaline absorbent such as sodium hydroxide is added to neutralize the remaining acid catalyst.

Chemical Reactions Analysis

Types of Reactions: Propylene glycol diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Propylene glycol diacetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of propylene glycol diacetate involves its ability to act as a solvent and emulsifier. It facilitates the dissolution and dispersion of various compounds, enhancing their stability and bioavailability. The molecular targets and pathways involved include interactions with hydrophilic and hydrophobic molecules, promoting their solubilization and emulsification .

Comparison with Similar Compounds

Comparison: Propylene glycol diacetate is unique due to its balance of hydrophilic and hydrophobic properties, making it an excellent solvent and emulsifier. Compared to similar compounds, it offers a faster evaporation rate and better solvency, making it suitable for a wide range of applications .

Properties

IUPAC Name

2-acetyloxypropyl acetate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(11-7(3)9)4-10-6(2)8/h5H,4H2,1-3H3
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Description Data deposited in or computed by PubChem

InChI Key

MLHOXUWWKVQEJB-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)OC(=O)C
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID9044827
Record name Propylene glycol diacetate
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID., Colourless liquid; Very mild fruity acetic aroma
Record name 1,2-Propanediol, 1,2-diacetate
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Boiling Point

190 °C AT 762 MM HG, 190.00 to 191.00 °C. @ 760.00 mm Hg, 190 °C
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Flash Point

86 °C
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Solubility

VERY SOL IN WATER; SOL IN ETHYL ALCOHOL, ETHYL ETHER, 1.00E+05 mg/L @ 25 °C (exp), Solubility in water, g/100ml: 10 (good), Very slightly soluble in water, Soluble (in ethanol)
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Density

1.059 AT 20 °C/4 °C, Relative density (water = 1): 1.06, 1.055-1.060 (20°)
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Vapor Density

Relative vapor density (air = 1): 1.0
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Vapor Pressure

0.57 [mmHg], Vapor pressure, Pa at 20 °C: 30
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CAS No.

623-84-7
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Melting Point

-31 °C
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Synthesis routes and methods I

Procedure details

15.1 g of the catalyst prepared in EXAMPLE 1 was packed in a stainless steel reactor (2.5 cm×12 cm) provided with a thermocouple imbedded in the catalyst bed. The catalyst was heated at 290° C. A gaseous mixture consisting of, by volume, 72.4% propylene, 25.1% glacial acetic acid and 2.5% oxygen was passed through the heated catalyst at a pressure of 110 psig and a contact time of three seconds. The reactor effluent was passed through three traps connected in series; one cooled with ice water and two traps held at dry-ice temperature. The liquid condensates were combined and analyzed for esters and free acetic acid (by alkaline titration and gas chromatography). The vent gases were analyzed by gas chromatography for propylene, oxygen and carbon oxides. The analyses showed that allyl acetate was produced along with small amounts of 1,2-diacetoxypropane, γ-valerolactone and isopropyl acetate.
[Compound]
Name
carbon oxides
Quantity
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Type
reactant
Reaction Step One
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15.1 g
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[Compound]
Name
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Reaction Step Twelve

Synthesis routes and methods II

Procedure details

Propylene and oxygen were introduced, in the manner described in Example 1, into a solution of 500 ml glacial acetic acid and 50 ml acetic anhydride containing 2 g aluminum acetate and 2 g cupric chloride. The contents were then heated to approximately 150°C. After cooling and release of pressure, the contents were subjected to distillation. 30.6 g propylene glycol diacetate were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
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50 mL
Type
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[Compound]
Name
cupric chloride
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2 g silicon tetrachloride were dissolved together with 2 g cuprous chloride and 2 g cupric chloride in 500 ml glacial acetic acid and 50 ml acetic anhydride. This solution was saturated with propylene and with compressed air at 40 atmospheres, and then heated to 160°C. Distillation resulted in the preparation of 4.6 g propylene glycol diacetate.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
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2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
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Reaction Step One
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

2 g phosphorus trichloride and 2 g phosphorus pentachloride were dissolved with 2 g cupric chloride in 500 ml glacial acetic acid and 50 ml acetic anhydride and then further treated a described in Example 4. 5.2 g propylene glycol diacetate were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
2 g
Type
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Reaction Step One
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50 mL
Type
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Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A 1-liter flask is charged with 3000 mol. wt. polyether triol (200 g, PO/EO copolymer having about 15 wt. % internal oxyethylene content; a flex-slab polyol), acetic anhydride (500 g), and zinc chloride (35 g). The mixture is heated to 140° C. for 7 h. Propylene glycol diacetate is isolated by distillation in 80% yield.
[Compound]
Name
polyether triol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxyethylene
Quantity
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Type
reactant
Reaction Step Two
[Compound]
Name
polyol
Quantity
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500 g
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Reaction Step Four
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35 g
Type
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Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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